molecular formula C47H70O15 B1235928 Pectenotoxin-1 CAS No. 97564-90-4

Pectenotoxin-1

Cat. No. B1235928
CAS RN: 97564-90-4
M. Wt: 875 g/mol
InChI Key: KJWMGLBVDNMNQW-VWTMXFPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pectenotoxin-1 is a natural product found in Mizuhopecten yessoensis with data available.

Scientific Research Applications

Cytoskeletal Dynamics and Toxicity

  • Pectenotoxins, including Pectenotoxin-1 (PTX-1), primarily exhibit their toxic effects by disrupting the cytoskeleton in eukaryotic cells. This disruption is mainly characterized by the depolymerization of F-actin, which is a major event in their toxicity mechanism. For instance, Pectenotoxin-6, a derivative, has been shown to cause specific time- and dose-dependent depolymerization of F-actin in neuroblastoma cells without significantly affecting other major cellular processes or survival rates (Leira et al., 2002).
  • The structure of PTX-1, particularly its lactone ring, plays a key role in its activity on cytoskeletal dynamics. For example, studies have shown that PTX-11, similar to PTX-1 and PTX-2, can cause significant depolymerization of actin cytoskeleton and alter cell shape, pointing out that the intact lactone ring is crucial for their bioactivity (Ares et al., 2007).

Potential for Cancer Therapy

  • Pectenotoxin-2 (PTX-2), closely related to PTX-1, has been found to exhibit significant cytotoxicity against various human cancer cells. This cytotoxicity is due to its ability to inhibit mitotic separation and cytokinesis by depolymerizing actin filaments. Furthermore, it has been shown to induce apoptosis in cancer cells via various cellular pathways, suggesting a potential role in cancer therapy (Kim et al., 2011).

Synthesis and Structural Analysis

  • The synthesis of PTX-2, a compound with a structure similar to PTX-1, has been a subject of significant research. The non-anomeric spiroacetal structure of PTX-2 presents a challenge in its synthesis, but successful methodologies have been developed, which could be applicable to PTX-1 as well. These syntheses contribute to a deeper understanding of their biological activities and potential therapeutic applications (Fujiwara et al., 2014).

Actin Polymerization Inhibition

  • PTX-2, and by extension PTX-1, have been shown to inhibit the polymerization of various actin isoforms, including skeletal muscle, smooth muscle, cardiac muscle, and non-muscle actin. This effect on actin polymerization is dose-dependent and suggests a wide-ranging impact on cellular processes across different cell types (Butler et al., 2012).

properties

CAS RN

97564-90-4

Product Name

Pectenotoxin-1

Molecular Formula

C47H70O15

Molecular Weight

875 g/mol

IUPAC Name

(1S,2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,24R,27S,28S,29R,32R,33R,35S)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-35-(hydroxymethyl)-5,7,9,19,29-pentamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione

InChI

InChI=1S/C47H70O15/c1-26-9-10-32-34(21-37(55-32)47(53)39(50)28(3)13-19-54-47)56-41(52)29(4)31-8-7-14-45(57-31)16-11-33(58-45)40(51)43(6)23-30(49)38(61-43)35-24-44(25-48)17-18-46(59-35,62-44)36-12-15-42(5,60-36)22-27(2)20-26/h9-10,20,27-29,31-40,48,50-51,53H,7-8,11-19,21-25H2,1-6H3/b10-9+,26-20+/t27-,28+,29+,31-,32+,33-,34+,35+,36+,37-,38-,39+,40-,42+,43+,44-,45+,46-,47+/m0/s1

InChI Key

KJWMGLBVDNMNQW-VWTMXFPPSA-N

Isomeric SMILES

C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)[C@]56CC[C@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CC[C@]9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)CO)C)C)/C)O

SMILES

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O

Canonical SMILES

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O

synonyms

pectenotoxin 1
pectenotoxin-1
PTX1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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